Selectivity Profile: Filanesib Demonstrates >250-Fold Selectivity Window Across Receptor and Kinase Panel
Filanesib exhibits exceptional selectivity for KSP, with no significant inhibition of >250 other receptors and kinases when tested at 10 μM. This selectivity ratio (testing concentration ÷ enzymatic IC50) represents a >1,600-fold window relative to its 6 nM KSP IC50. For comparison, many kinase inhibitors in clinical use demonstrate off-target activity at concentrations within 10- to 100-fold of their primary target IC50 . First-generation KSP inhibitor ispinesib was profiled against a smaller panel of approximately 70 targets, while SB-743921's full selectivity panel data remain less comprehensively documented in public literature [1]. This selectivity profile reduces the likelihood of confounding off-target phenotypes in mechanistic studies and minimizes potential toxicities unrelated to KSP inhibition in preclinical models .
| Evidence Dimension | KSP selectivity (number of off-targets tested without significant inhibition) |
|---|---|
| Target Compound Data | >250 receptors and kinases tested; no significant inhibition at 10 μM |
| Comparator Or Baseline | Ispinesib: ~70 targets profiled (smaller panel); SB-743921: limited public selectivity panel data |
| Quantified Difference | Filanesib tested against >3.5× more off-targets than ispinesib's documented panel; selectivity ratio >1,600-fold (10 μM / 0.006 μM) |
| Conditions | In vitro biochemical and cellular selectivity profiling (Tocris/Fisher Scientific technical datasheet) |
Why This Matters
Procurement of Filanesib ensures researchers obtain a KSP inhibitor with quantitatively validated narrow-spectrum target engagement, reducing experimental confounding from off-target effects.
- [1] Lad L, et al. Mechanism of inhibition of human KSP by ispinesib. Biochemistry. 2008;47(11):3576-3585. View Source
